1-(2-Nitrophenyl)piperidine

描述

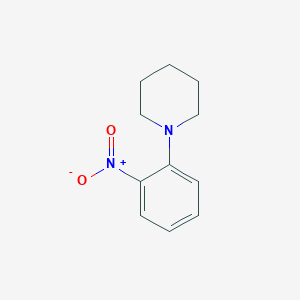

Structure

2D Structure

属性

IUPAC Name |

1-(2-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAUAKBDZSYXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279968 | |

| Record name | 1-(2-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15822-77-2 | |

| Record name | 15822-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitrophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Nitrophenyl)piperidine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Nitrophenyl)piperidine is a chemical compound featuring a piperidine ring substituted with a 2-nitrophenyl group. This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, alongside detailed experimental protocols. While specific biological activities and signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide also explores the broader context of nitrophenyl and piperidine-containing molecules in drug discovery and research, providing a basis for future investigation.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. The core structure consists of a saturated six-membered heterocycle, piperidine, linked via its nitrogen atom to a benzene ring which is substituted with a nitro group at the ortho position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 15822-77-2 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| SMILES | C1CCN(CC1)C2=CC=CC=C2--INVALID-LINK--[O-] |

| InChIKey | WDAUAKBDZSYXEM-UHFFFAOYSA-N |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 76°C to 78°C | [1] |

| Boiling Point | Not available | |

| Solubility | No specific data available. Expected to be soluble in organic solvents. | |

| Appearance | Orange-yellow solid | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected peaks would include those for C-H (alkane and aromatic), C=C (aromatic), and N-O (nitro group) stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are vital for elucidating the detailed structure. The ¹H NMR would show characteristic signals for the protons on the piperidine and nitrophenyl rings. The ¹³C NMR would provide information on the carbon skeleton.

While specific spectral data is not fully detailed here, it is available through various chemical databases.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. This involves the reaction of an ortho-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) with piperidine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the piperidine.[3]

Diagram 2: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Addition of Reagents: Add piperidine (1.1 to 1.5 equivalents) to the solution. The presence of a base, such as potassium carbonate (K₂CO₃), can be used to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (e.g., K₂CO₃) is present, filter it off. The filtrate can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound.

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

Table 3: Analytical Techniques

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity determination. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Melting Point Analysis | Assessment of purity. |

Biological Activity and Signaling Pathways (Contextual Overview)

While specific biological studies on this compound are limited in the public domain, the piperidine and nitrophenyl moieties are present in numerous biologically active molecules.

-

Piperidine Derivatives: The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of pharmaceuticals with diverse activities, including anticancer, antiviral, and neuroprotective effects.[4][5]

-

Nitrophenyl Compounds: Nitrophenyl groups are often used as intermediates in drug synthesis and can be found in compounds with various biological activities.

Given the presence of these pharmacophores, this compound could be a candidate for biological screening. Potential areas of investigation could include its activity as a CCR2 antagonist or its potential effects on various signaling pathways implicated in cancer and other diseases.[6]

Diagram 3: Potential Areas of Biological Investigation

Caption: Potential avenues for biological research on this compound.

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. This guide has provided a detailed overview of its chemical and physical properties, along with a general experimental protocol for its synthesis and analysis. While its specific biological profile remains to be fully elucidated, the presence of the piperidine and nitrophenyl moieties suggests that it may possess interesting pharmacological activities, warranting further investigation by researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2-Chloro-6-nitrophenyl)piperidine|CAS 3970-42-1 [benchchem.com]

- 4. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(2-Nitrophenyl)piperidine from 2-nitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-(2-nitrophenyl)piperidine from 2-nitrochlorobenzene. The primary method detailed is the direct nucleophilic aromatic substitution (SNAr), a robust and efficient pathway for the formation of the C-N bond in this specific context. The presence of the ortho-nitro group on the benzene ring is critical, as it strongly activates the aryl chloride for nucleophilic attack by piperidine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nitrogen atom of piperidine, acting as a nucleophile, attacks the carbon atom bearing the chlorine in 2-nitrochlorobenzene. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the final product, this compound. The ortho-nitro group plays a crucial role in stabilizing the anionic intermediate through resonance, which facilitates the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-nitrochlorobenzene. The data is based on established protocols for analogous reactions, providing a reliable reference for experimental planning.

| Parameter | Value | Notes |

| Reactant Molar Ratio | 1 : 4 (2-Nitrochlorobenzene : Piperidine) | A molar excess of piperidine is recommended, acting as both the nucleophile and the reaction solvent.[1] |

| Reaction Temperature | ~106 °C | The reaction is typically performed under reflux using piperidine as the solvent.[1] The boiling point of piperidine is 106 °C.[2] |

| Reaction Time | 2 hours | A 2-hour reflux period is generally sufficient for the reaction to proceed to completion.[1] |

| Estimated Yield | ~76% | Based on yields reported for structurally similar nucleophilic aromatic substitution reactions.[1] |

| Melting Point (Product) | 76-78 °C | Experimentally determined value for purified this compound.[2][3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents:

-

2-Nitrochlorobenzene

-

Piperidine

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrochlorobenzene (1.0 equivalent) and piperidine (4.0 equivalents).

-

Reaction Execution: Heat the mixture to reflux (~106 °C) with vigorous stirring. Maintain reflux for 2 hours. The solution will typically darken as the reaction progresses.

-

Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Dilute the cooled red-brown residue with ethyl acetate (e.g., 20 mL for a small-scale reaction). Transfer the solution to a separatory funnel and wash it three times with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, is typically effective for separating the product from unreacted starting material and byproducts.

-

Characterization:

-

Appearance: The purified product is expected to be a yellow solid.

-

Melting Point: Determine the melting point of the purified solid. The expected range is 76-78 °C.[2][3]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Expect signals corresponding to the aromatic protons of the nitrophenyl group and three sets of signals for the piperidine ring protons.

-

¹³C NMR: Expect signals for the six distinct carbons of the aromatic ring and the three distinct carbons of the piperidine ring.

-

-

Visualizations

Reaction Mechanism

The diagram below illustrates the addition-elimination mechanism of the nucleophilic aromatic substitution reaction.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from reaction setup to final product characterization.

Caption: Experimental Workflow for Synthesis and Purification.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-(2-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Nitrophenyl)piperidine. The information presented includes mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the structural characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry of this compound was performed using electron ionization (EI). The resulting mass spectrum displays a clear molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure.

Table 1: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 21.8 | [M]⁺ (Molecular Ion) |

| 189 | 100.0 | [M - OH]⁺ |

| 159 | 38.6 | [M - NO₂ - H]⁺ |

| 158 | 24.0 | [M - NO₂ - 2H]⁺ |

| 144 | 12.3 | [C₉H₁₀N]⁺ |

| 130 | 15.9 | [C₈H₈NO]⁺ |

| 104 | 21.2 | [C₇H₆N]⁺ |

| 93 | 13.0 | [C₆H₅N]⁺ |

| 77 | 24.2 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 206, which corresponds to the molecular weight of this compound (C₁₁H₁₄N₂O₂). The base peak is observed at m/z 189, which can be attributed to the loss of a hydroxyl radical, a common fragmentation pathway for nitroaromatic compounds. Other significant fragments are observed at m/z 159 and 158, likely resulting from the loss of the nitro group and subsequent rearrangements. The presence of fragments at m/z 144, 130, 104, 93, and 77 are indicative of the aromatic and piperidine ring structures.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The data presented here is based on the analysis of a closely related compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, and provides expected absorption regions for the key functional groups.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Medium | C-H stretch (aliphatic, piperidine ring) |

| ~2850 | Weak | C-H stretch (aliphatic, piperidine ring) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1570 | Medium | C=C stretch (aromatic ring) |

| ~1510 | Strong | N-O asymmetric stretch (nitro group) |

| ~1445 | Medium | CH₂ bend (piperidine ring) |

| ~1340 | Strong | N-O symmetric stretch (nitro group) |

| ~1250 | Strong | C-N stretch (aryl-N) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic ring) |

Interpretation of the IR Spectrum: The IR spectrum is expected to show strong absorption bands for the nitro group (N-O stretches) at approximately 1510 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). The presence of the piperidine ring is indicated by the aliphatic C-H stretching vibrations around 2930 and 2850 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1570 cm⁻¹ region. The strong band around 1250 cm⁻¹ is characteristic of the aryl-nitrogen bond. The out-of-plane C-H bending at approximately 750 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented here is interpreted based on the analysis of a structurally similar compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H (H-3) |

| ~7.5 | t | 1H | Ar-H (H-5) |

| ~7.2 | d | 1H | Ar-H (H-6) |

| ~7.1 | t | 1H | Ar-H (H-4) |

| ~3.1 | t | 4H | -NCH₂- (piperidine, H-2', H-6') |

| ~1.8 | m | 4H | -CH₂- (piperidine, H-3', H-5') |

| ~1.6 | m | 2H | -CH₂- (piperidine, H-4') |

Interpretation of the ¹H NMR Spectrum: The aromatic region of the spectrum is expected to show four distinct signals corresponding to the four protons on the ortho-substituted nitrophenyl ring. The proton ortho to the nitro group (H-3) would likely appear at the most downfield chemical shift. The protons of the piperidine ring are expected to show three sets of signals. The methylene protons adjacent to the nitrogen atom (H-2' and H-6') would be the most deshielded of the aliphatic protons. The other methylene protons of the piperidine ring (H-3', H-5', and H-4') would appear as multiplets in the upfield region.

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (C-1) |

| ~144 | Ar-C (C-2) |

| ~133 | Ar-CH (C-5) |

| ~126 | Ar-CH (C-3) |

| ~124 | Ar-CH (C-4) |

| ~120 | Ar-CH (C-6) |

| ~52 | -NCH₂- (piperidine, C-2', C-6') |

| ~26 | -CH₂- (piperidine, C-3', C-5') |

| ~24 | -CH₂- (piperidine, C-4') |

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and three signals for the piperidine carbons. The carbon atom attached to the nitro group (C-2) and the carbon atom attached to the piperidine nitrogen (C-1) would be the most downfield of the aromatic signals. The piperidine carbons would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') being the most deshielded.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard analytical techniques for the characterization of organic compounds.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction : The sample is introduced directly into the ion source via a solid probe.

-

Ionization : Electron ionization is carried out at 70 eV.

-

Mass Analysis : The fragments are analyzed using a time-of-flight (TOF) or quadrupole mass analyzer.

-

Data Acquisition : The mass spectrum is recorded over a mass range of m/z 50-500.

Infrared Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

-

Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a pulse width of 30°, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

1-(2-Nitrophenyl)piperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperidine, a heterocyclic amine with potential applications in chemical synthesis and drug discovery. This document details its chemical and physical properties, synthesis, and spectral data, and explores the broader context of the biological activities of related piperidine derivatives.

Core Chemical Information

CAS Number: 15822-77-2[1]

Molecular Formula: C₁₁H₁₄N₂O₂[1]

Molecular Weight: 206.24 g/mol [1]

| Property | Value | Source |

| CAS Number | 15822-77-2 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Orange-yellow solid | [2] |

| Purity | 98% | [2] |

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of piperidine with an ortho-substituted nitrobenzene, typically 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group in the ortho position activates the aromatic ring, facilitating the displacement of the leaving group (halide) by the nucleophilic piperidine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of a structurally similar compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, and can be optimized for the synthesis of this compound.

Materials:

-

1-Chloro-2-nitrobenzene (or 1-fluoro-2-nitrobenzene)

-

Piperidine

-

A suitable solvent (e.g., ethanol, DMSO, or neat piperidine)

-

Base (e.g., K₂CO₃, Na₂CO₃, or excess piperidine)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in the chosen solvent.

-

Add piperidine (2-4 equivalents). If not using excess piperidine as the base, add an appropriate base (e.g., K₂CO₃, 1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Spectral Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 206, consistent with its molecular weight.[3]

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound has been recorded.[2] Key expected vibrational frequencies include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching (piperidine ring): ~2950-2850 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1340 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

C-N stretching: ~1300-1200 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons: Four protons in the aromatic region (likely between δ 7.0-8.0 ppm), exhibiting splitting patterns corresponding to an ortho-disubstituted benzene ring.

-

Piperidine protons: Protons on the carbons adjacent to the nitrogen will appear as a multiplet shifted downfield (likely around δ 3.0-3.5 ppm) due to the influence of the nitrogen and the aromatic ring. The remaining piperidine protons will appear as multiplets in the upfield region (likely between δ 1.5-2.0 ppm).

-

-

¹³C NMR:

-

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group and the carbon attached to the piperidine nitrogen will be significantly shifted.

-

Piperidine carbons: Signals for the piperidine carbons are expected in the aliphatic region, with the carbons adjacent to the nitrogen appearing more downfield (around δ 50-60 ppm) than the other carbons (around δ 20-30 ppm).

-

Biological Activity and Signaling Pathways

Currently, there are no specific studies in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, the broader class of piperidine derivatives is well-established for its diverse pharmacological properties.[4][5]

Piperidine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[5] The mechanisms of action often involve the modulation of key signaling pathways. For instance, some piperine derivatives have been shown to inhibit the TGF-β signaling pathway, which is implicated in cell growth, differentiation, and apoptosis.[6] Other piperidine compounds have demonstrated the ability to induce apoptosis in cancer cells through the caspase signaling cascade.

General Signaling Pathway for Piperidine-Induced Apoptosis

Caption: A generalized intrinsic apoptosis pathway that can be modulated by bioactive piperidine derivatives.

Given the structural features of this compound, it is a candidate for biological screening in various assays, particularly in oncology and neuroscience. The presence of the nitroaromatic moiety suggests potential for bioreductive activation under hypoxic conditions, a strategy employed in the design of some anticancer prodrugs.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its specific biological activities remain to be elucidated, its structural relationship to a broad class of pharmacologically active piperidine derivatives makes it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers embarking on the study of this and related molecules.

References

- 1. This compound | CAS 15822-77-2 [matrix-fine-chemicals.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(15822-77-2) MS [m.chemicalbook.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-(2-Nitrophenyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 1-(2-nitrophenyl)piperidine, a key intermediate in pharmaceutical synthesis. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on the physicochemical properties of the molecule and the known solubility of its parent heterocycle, piperidine. A detailed, generalized experimental protocol for the accurate determination of its solubility in various organic solvents is presented, intended to empower researchers in generating precise data for formulation and process development. This guide includes a qualitative solubility profile, a step-by-step experimental workflow, and the necessary tools for researchers to conduct their own quantitative assessments.

Introduction

This compound (CAS No. 15822-77-2) is a substituted piperidine derivative with significant applications in medicinal chemistry and organic synthesis.[1][2] The piperidine ring is a fundamental structural motif in numerous pharmaceuticals.[2] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall drug development process. Solubility dictates the choice of solvents for reactions, crystallization, and the preparation of dosage forms.

This document serves as a technical resource for professionals requiring solubility data for this compound. While specific experimental mole fraction or mass fraction data is not currently found in surveyed scientific literature, a robust qualitative profile can be inferred from its structural components and the well-documented behavior of related compounds.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 15822-77-2 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | 76°C to 78°C |

The structure combines a polar nitro group and a tertiary amine within a nonpolar aromatic ring, attached to a saturated heterocyclic piperidine ring. This combination of polar and nonpolar features suggests a nuanced solubility profile across different solvent classes.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Moderate | The nitro group and tertiary amine can act as hydrogen bond acceptors. The overall molecule has significant nonpolar character, which may limit miscibility compared to the parent piperidine. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected between the polar functionalities of the solute and these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The nitrophenyl group suggests good compatibility with aromatic solvents through π-π stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is expected due to the compound's overall polarity and size.[5] |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The presence of polar functional groups (nitro, amine) will likely limit solubility in highly nonpolar aliphatic solvents.[4] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and commonly used technique for determining equilibrium solubility.[5]

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: Selected organic solvents (analytical grade or higher)

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.

Caption: Workflow for Determining Equilibrium Solubility.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[5]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.[5]

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.[5]

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the pre-calibrated analytical method.

-

Quantification: Analyze the diluted sample using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the precise concentration of the dissolved solute.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units as required:

-

Mole Fraction (x): Moles of solute / (Moles of solute + Moles of solvent)

-

Mass Fraction (w): Mass of solute / (Mass of solute + Mass of solvent)

-

Molarity (mol/L) or Mass Concentration (mg/mL)

-

Data Presentation and Analysis

The experimentally determined solubility data should be compiled into a comprehensive table for clear comparison and analysis. The table should include the solvent, temperature, and the calculated solubility in different units.

Example Data Table Structure:

| Solvent | Temperature (K) | Mole Fraction (x₁) | Mass Fraction (w₁) | Solubility (mg/mL) |

| Methanol | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| Methanol | 308.15 | Experimental Value | Experimental Value | Experimental Value |

| Acetone | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| Toluene | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| ... | ... | ... | ... | ... |

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure allows for a qualitative prediction of high solubility in polar aprotic, halogenated, and aromatic organic solvents, with lower solubility expected in nonpolar aliphatic solvents. For researchers and drug development professionals requiring precise data, the isothermal shake-flask method detailed in this guide provides a robust framework for its experimental determination. The generation of such data will be invaluable for the continued development and application of this important pharmaceutical intermediate.

References

The Piperidine Scaffold in Medicinal Chemistry: An In-Depth Technical Guide with a Focus on Nitrophenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products. Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. The introduction of a nitrophenyl group to the piperidine core can significantly influence its electronic properties, lipophilicity, and potential for specific biological interactions. This technical guide explores the potential applications of 1-(2-Nitrophenyl)piperidine and its analogs in medicinal chemistry, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways.

Potential Therapeutic Applications of Nitrophenyl-Substituted Piperidines

While specific data for this compound is limited, research on analogous structures, particularly those with a nitrophenyl moiety, suggests potential in several therapeutic areas. One notable area is in the development of enzyme inhibitors.

Urease Inhibition

A study on pyridylpiperazine hybrid derivatives highlighted a compound, N-(2-Nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide, which contains a 2-nitrophenyl group and demonstrated inhibitory activity against urease.[1] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers.[1] Inhibition of this enzyme is a validated strategy for the treatment of such infections.

The structure-activity relationship (SAR) studies from this research indicated that the presence and position of the nitro group on the phenyl ring can significantly impact the inhibitory potential.[1] While the exact contribution of the 2-nitro substitution on the piperidine-containing scaffold was not isolated, its inclusion in an active compound suggests it is a viable structural component for generating urease inhibitors.

Quantitative Data on Related Compounds

The following table summarizes the urease inhibition data for a series of pyridylpiperazine derivatives, including a compound containing the 2-nitrophenyl moiety. This data is presented to illustrate the potential activity of this class of compounds.

| Compound ID | Structure | Urease Inhibition IC₅₀ (µM) |

| 5h | N-(2-Nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | Data not specified in the provided abstract, but the class of compounds showed activity.[1] |

| 5b | (Structure with different aryl substitution) | 2.0 ± 0.73[1] |

| 7e | (Structure with different aryl substitution) | 2.24 ± 1.63[1] |

| Thiourea (Standard) | 23.2 ± 11.0[1] |

Table 1: Urease Inhibitory Activity of Pyridylpiperazine Derivatives. [1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of piperidine derivatives, based on common practices in medicinal chemistry.

General Synthesis of N-Arylpiperidine Derivatives

A common method for the synthesis of N-arylpiperidines is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted piperidine (1.0 eq) and an activated aryl halide (e.g., 1-chloro-2-nitrobenzene) (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Urease Inhibition Assay

The inhibitory activity of synthesized compounds against urease can be determined using the Berthelot method, which quantifies ammonia production.

-

Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a urea solution in the same buffer.

-

Inhibitor Preparation: Dissolve the test compounds (e.g., nitrophenyl-piperidine derivatives) in DMSO to prepare stock solutions.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the urease enzyme solution.

-

Add the test compound at various concentrations and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea solution.

-

After a set incubation time, stop the reaction by adding phenol and alkali-hypochlorite reagents.

-

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader. The amount of ammonia produced is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis and evaluation of bioactive piperidine derivatives and a potential signaling pathway that could be targeted.

Conclusion

The this compound scaffold represents an intriguing starting point for medicinal chemistry exploration. While direct biological data for this specific molecule is sparse, the broader class of nitrophenyl-substituted piperidines has shown promise, particularly as enzyme inhibitors. The synthetic accessibility of these compounds, coupled with the diverse biological roles of the piperidine nucleus, makes them attractive candidates for future drug discovery efforts. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to elucidate their therapeutic potential. Researchers in this field are encouraged to leverage the established synthetic and screening protocols to explore the structure-activity relationships and identify novel bioactive agents.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-(2-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 1-(2-nitrophenyl)piperidine, a key scaffold in medicinal chemistry. The primary focus is on the reduction of the nitro group to the corresponding amine, 1-(2-aminophenyl)piperidine, a versatile intermediate for the synthesis of various heterocyclic compounds. This document details established experimental protocols for this transformation using various reagents, presents quantitative data where available, and explores the subsequent intramolecular cyclization reactions of the resulting amino derivative. Spectroscopic data for the starting material and its reduced product are also provided for characterization purposes.

Introduction

This compound is an aromatic compound featuring a nitro group ortho to a piperidine substituent. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring. However, the most prominent and synthetically useful transformation of this functional group is its reduction to an amino group. This conversion opens up a plethora of possibilities for further molecular elaboration, particularly in the construction of fused heterocyclic systems of interest in drug discovery. This guide will delve into the key reactive pathways of the nitro group in this specific molecule, providing practical experimental details and relevant data for researchers in the field.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic data for this compound and its reduction product, 1-(2-aminophenyl)piperidine, is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C₁₁H₁₄N₂O₂ | 206.24 | Orange-yellow solid | 15822-77-2 |

| 1-(2-Aminophenyl)piperidine | C₁₁H₁₆N₂ | 176.26 | Not specified | 39643-31-7 |

Spectroscopic Data:

-

This compound:

-

IR Spectrum: The infrared spectrum shows characteristic peaks for the nitro group.

-

Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

-

1-(2-Aminophenyl)piperidine:

-

IR Spectrum: The infrared spectrum of the reduced product is available from the NIST/EPA Gas-Phase Infrared Database, which will show the characteristic N-H stretching vibrations of the primary amine.[1]

-

Reactivity of the Nitro Group: Reduction to an Amine

The primary reaction of the nitro group in this compound is its reduction to 1-(2-aminophenyl)piperidine. This transformation can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[2] Common catalysts include palladium on carbon (Pd/C) and Raney Nickel.[2]

General Reaction Scheme:

Quantitative Data for Catalytic Hydrogenation of Analogous Nitroarenes: While specific data for this compound is not readily available in a comparative table, the following provides typical conditions and yields for the reduction of related nitroaromatic compounds.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| 10% Pd/C | H₂ gas | Ethanol | Room Temp. | 1 atm | 2-16 | >95 | General Knowledge |

| Raney Ni | H₂ gas | Ethanol | Room Temp. | 1-4 atm | 1-5 | >90 | General Knowledge |

Experimental Protocols:

Protocol 3.1.1: Reduction using Palladium on Carbon (Pd/C)

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure or a pressurized system).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping the filter cake wet.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(2-aminophenyl)piperidine, which can be further purified by column chromatography if necessary.

Protocol 3.1.2: Reduction using Raney® Nickel

-

Catalyst Preparation: Use commercially available Raney® Nickel as a slurry in water or ethanol. Wash the catalyst with the reaction solvent prior to use. Caution: Raney® Nickel is pyrophoric and must be handled under a liquid.[3]

-

Reaction Setup: In a hydrogenation vessel, add the Raney® Nickel slurry to a solution of this compound (1.0 eq) in ethanol.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd/C reduction.

Chemical Reduction

Chemical reduction using metals in acidic media is a classic and effective method for converting nitroarenes to anilines. Common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid and iron powder in acetic acid.[4]

Quantitative Data for Chemical Reduction of Analogous Nitroarenes:

| Reagent | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SnCl₂·2H₂O | HCl | Ethanol | Reflux | 1-4 | 70-95 | General Knowledge |

| Fe powder | Acetic Acid | Ethanol/Water | Reflux | 1-3 | 80-98 | [4] |

Experimental Protocols:

Protocol 3.2.1: Reduction using Tin(II) Chloride (SnCl₂)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 3.2.2: Reduction using Iron Powder

-

Reaction Setup: In a round-bottom flask, suspend iron powder (an excess, typically 5-10 equivalents) in a mixture of ethanol and water.

-

Acid Addition: Add a catalytic amount of acetic acid or hydrochloric acid to activate the iron.

-

Substrate Addition: Add the this compound (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: Upon completion, cool the mixture and filter through Celite® to remove the iron residues.

-

Purification: Neutralize the filtrate and extract the product with an organic solvent. Wash, dry, and concentrate the organic extracts to afford the desired amine.

Reactivity of the Amino Group: Intramolecular Cyclization

The product of the nitro group reduction, 1-(2-aminophenyl)piperidine, is an ortho-diamine derivative, which is a versatile precursor for the synthesis of fused heterocyclic systems. A common and synthetically valuable transformation is its intramolecular cyclization to form pyrido[1,2-a]benzimidazoles.[3][5] This can be achieved by reacting the diamine with various one-carbon electrophiles such as aldehydes, carboxylic acids, or their derivatives.

General Reaction Scheme for Cyclization:

Experimental Protocol (Hypothetical, based on analogous reactions):

Protocol 4.1: Synthesis of a Pyrido[1,2-a]benzimidazole Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-aminophenyl)piperidine (1.0 eq) and an appropriate aldehyde (e.g., formaldehyde or benzaldehyde, 1.1 eq) in a solvent like ethanol or acetic acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC for the disappearance of the starting material and the formation of the cyclized product.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrido[1,2-a]benzimidazole derivative.

Conclusion

The nitro group of this compound is a readily transformable functional group, with its reduction to the corresponding amine being the most significant reaction. This transformation can be achieved in high yields using standard procedures such as catalytic hydrogenation or chemical reduction. The resulting 1-(2-aminophenyl)piperidine is a valuable intermediate for the synthesis of fused heterocyclic systems, particularly pyrido[1,2-a]benzimidazoles, which are of considerable interest in medicinal chemistry. The experimental protocols and data provided in this guide offer a practical resource for researchers working with this important class of compounds.

References

An In-Depth Technical Guide on the Discovery and Synthesis of 1-(2-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(2-Nitrophenyl)piperidine. It is designed to be a valuable resource for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on the synthetic methodologies.

Introduction and Historical Context

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The discovery and development of this synthetic route are intrinsically linked to the broader history of SNAr chemistry, which dates back to the late 19th and early 20th centuries. Early observations noted that aromatic halides with electron-withdrawing groups, such as nitro groups, were surprisingly reactive towards nucleophiles.[1]

Modern synthetic chemistry continues to leverage this robust reaction, with ongoing research focusing on optimizing reaction conditions, expanding the substrate scope, and applying these methods to the synthesis of complex molecules with potential biological activity.[3][4]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halonitrobenzene and piperidine. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the electron-withdrawing nitro group.

Reaction Mechanism

The synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of piperidine, acting as a nucleophile, attacks the carbon atom of the 2-halonitrobenzene that is bonded to the halogen (the leaving group). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻, F⁻), resulting in the formation of the final product, this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its derivatives, based on established literature procedures for similar compounds.

Method 1: Synthesis from 2-Chloronitrobenzene

This protocol is a generalized procedure based on the reaction of halo-nitroaromatics with piperidine.

-

Materials:

-

2-Chloronitrobenzene

-

Piperidine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate (EtOAc) for extraction

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

To a solution of 2-chloronitrobenzene (1.0 eq) in DMF or DMSO, add piperidine (1.2-1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 12 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Method 2: Synthesis from 1,2-Dinitrobenzene

This method is adapted from the synthesis of a substituted analogue, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.[5]

-

Materials:

-

1,2-Dinitrobenzene

-

Piperidine

-

Ethyl acetate (EtOAc) for extraction

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, stir a mixture of 1,2-dinitrobenzene (1.0 eq) and piperidine (4.0 eq).

-

Heat the mixture at reflux for 2 to 4 hours.

-

Cool the reaction mixture to room temperature and add ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue using column chromatography with a suitable eluent to obtain this compound.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 1-(nitrophenyl)piperidine derivatives, which can be considered indicative for the synthesis of the parent compound.

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-1-fluoro-2-nitrobenzene | Piperidine | K₂CO₃ | DMSO | 100 | - | 99 | [6] |

| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | - | - | Reflux | 2 | 76 | [5] |

| 2,4-Dinitrochlorobenzene | Piperidine | - | Various aprotic | 15-40 | - | (Kinetics studied) | [1] |

Role in Drug Discovery and Development

While specific signaling pathways involving this compound are not extensively documented in the available literature, the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to interact with a wide range of biological targets and modulate various signaling pathways. The presence of the nitrophenyl group also opens avenues for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

The piperidine moiety is a key component in numerous approved drugs and clinical candidates, targeting a diverse array of diseases. Its conformational flexibility allows it to present substituents in a well-defined three-dimensional arrangement, which is crucial for specific interactions with biological macromolecules.

The diverse biological activities of piperidine derivatives include:

-

Anticancer Activity: Many piperidine-containing compounds exhibit potent anticancer activity by modulating critical signaling pathways, inducing apoptosis, or directly interacting with DNA.[7]

-

Antiviral Activity: The piperidine scaffold is present in several antiviral agents that can interfere with different stages of the viral life cycle.[7]

-

Neuroprotective Effects: Piperidine alkaloids and their synthetic derivatives have shown significant neuroprotective effects in various models of neurological disorders, often through the modulation of pathways related to oxidative stress and inflammation.[7]

The synthesis of this compound provides a foundational building block that can be further elaborated to explore these and other therapeutic areas. The nitro group can be reduced to an amine, which can then be functionalized in numerous ways, or it can be used to influence the electronic properties of the molecule.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of Nucleophilic Aromatic Substitution. While its initial discovery is not pinpointed to a single publication, the methodology is a testament to the enduring utility of SNAr reactions in organic synthesis. This technical guide has provided a historical context, detailed experimental protocols, and an overview of the significance of the piperidine scaffold in drug discovery. For researchers and scientists, this compound represents not only a classic example of a fundamental organic reaction but also a versatile intermediate for the development of novel and potentially therapeutic molecules.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Deep Dive into the Electronic Structure of 1-(2-Nitrophenyl)piperidine: A Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the electronic structure of 1-(2-Nitrophenyl)piperidine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview based on available theoretical and experimental data.

While direct theoretical studies on this compound are limited, this guide synthesizes findings from its close structural analog, 1-(2-nitrophenyl)piperazine, alongside experimental data for the target molecule to provide a robust understanding of its electronic properties. The piperidine and its derivatives are significant scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities.[1]

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a piperidine ring bonded to a nitrophenyl group at the ortho position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 15822-77-2 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |

| Molecular Weight | 206.245 g/mol | [2] |

| InChIKey | WDAUAKBDZSYXEM-UHFFFAOYSA-N | [2] |

Below is a diagram illustrating the molecular structure of this compound.

References

In-Depth Technical Guide: Safety and Handling Precautions for 1-(2-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling 1-(2-Nitrophenyl)piperidine. The information herein is compiled from available data on structurally similar compounds and general laboratory safety practices, as a specific SDS for this compound (CAS No. 15822-77-2) was not publicly available at the time of writing.

Introduction

This compound is a chemical compound with potential applications in research and drug development. Due to its chemical structure, which includes a nitrophenyl group and a piperidine moiety, it is prudent to handle this substance with care, assuming it may possess hazardous properties similar to related compounds. This guide provides a comprehensive overview of the presumed hazards, necessary safety precautions, and recommended handling protocols.

Hazard Identification and Classification

-

Skin Irritation: Category 2[1]

-

Serious Eye Irritation: Category 2A[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Based on these classifications, the following hazard and precautionary statements are likely to be relevant.

GHS Hazard Pictograms (Presumed)

A GHS pictogram is not available for this specific compound. However, based on the hazards of similar compounds, the "Exclamation Mark" pictogram (GHS07) would be appropriate.

Hazard and Precautionary Statements (Presumed)

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

Prevention:

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[2]

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Toxicological Data (Presumed)

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound was found in the public domain. The primary health hazards are presumed to be irritation to the skin, eyes, and respiratory system.

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: An emergency eye wash station and a safety shower should be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

| Protection Type | Specification | Standard |

| Eye and Face | Chemical safety goggles or a face shield. | 29 CFR 1910.133 |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). | 29 CFR 1910.138 |

| Body | A lab coat or other suitable protective clothing. | |

| Respiratory | In case of inadequate ventilation, use a NIOSH-approved respirator. | 29 CFR 1910.134 |

| Foot | Closed-toe shoes; safety shoes may be required for larger quantities. | 29 CFR 1910.136 |

Handling and Storage Procedures

-

Handling:

-

Avoid all personal contact, including inhalation.

-

Wear all recommended personal protective equipment.

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed when not in use.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

First Aid Measures

In the event of exposure, follow these first aid protocols:

-

General Advice: In case of accident or if you feel unwell, seek immediate medical advice and show the safety data sheet or this guide where possible.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill and collect the material with an inert absorbent (e.g., sand, vermiculite).

-

Place the collected material in a suitable, labeled container for disposal.

-

-

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

It is recommended to use a licensed professional waste disposal service.

-

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Personal Protective Equipment (PPE) workflow before handling the compound.

Caption: Logical flow for responding to a spill of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Nitrophenyl)piperidine via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Developed in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this versatile methodology allows for the coupling of a wide range of aryl halides and pseudohalides with primary and secondary amines.[1] Its significance is particularly pronounced in pharmaceutical and medicinal chemistry, where the synthesis of arylamines is a frequent necessity.

This document provides detailed application notes and protocols for the synthesis of 1-(2-nitrophenyl)piperidine, a valuable building block in drug discovery, utilizing the Buchwald-Hartwig amination. The presence of the nitro group on the aromatic ring makes the substrate electron-deficient, which can influence the reaction conditions. These notes will cover the key parameters, a general experimental protocol, and a troubleshooting guide.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the careful selection of several key parameters:

-

Palladium Source: Both Pd(0) and Pd(II) sources can be utilized. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The active Pd(0) catalyst is generated in situ from Pd(II) sources. For more consistent results and ease of handling, air- and moisture-stable precatalysts, such as XPhos Pd G3, are highly recommended. These third-generation precatalysts offer lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species.

-

Ligand: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally required, especially for challenging substrates like aryl chlorides. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are excellent choices for this transformation.

-

Base: A strong, non-nucleophilic base is essential for the deprotonation of piperidine to form the more nucleophilic piperidide anion and to facilitate the formation of the palladium-amide intermediate. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. While weaker bases like potassium carbonate (K₂CO₃) can be used, they often necessitate higher reaction temperatures and result in significantly slower reaction rates.

-

Solvent: Anhydrous, non-protic solvents are required. Toluene, dioxane, and tetrahydrofuran (THF) are commonly employed and have proven to be effective.

-

Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl. While aryl iodides and bromides are more reactive, the protocol provided is optimized for the more readily available and cost-effective 1-chloro-2-nitrobenzene.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination to synthesize substituted nitrophenylpiperidine derivatives. Due to the limited availability of specific data for this compound, a general protocol is provided in the next section.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Chloro-2-nitrobenzene | Piperidine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent (expected) |

| 1-Bromo-2-nitrobenzene | Piperidine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 12-24 | Good to Excellent (expected) |

| 1-Iodo-2-nitrobenzene | Piperidine | XPhos Pd G3 | NaOtBu | Toluene | 80-100 | 8-16 | High (expected) |

Note: The yields are expected based on general principles of Buchwald-Hartwig amination for similar substrates. Optimization for specific cases is recommended.

Experimental Protocols